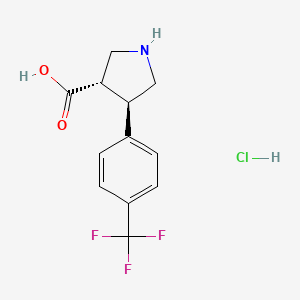

(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl

CAS No.:

Cat. No.: VC13320422

Molecular Formula: C12H13ClF3NO2

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClF3NO2 |

|---|---|

| Molecular Weight | 295.68 g/mol |

| IUPAC Name | (3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1 |

| Standard InChI Key | KHEKJMKAVRTDKQ-BAUSSPIASA-N |

| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a five-membered pyrrolidine ring with substituents in a trans configuration. The 4-position of the ring is bonded to a 4-trifluoromethylphenyl group, while the 3-position holds a carboxylic acid functional group. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, yielding a molecular formula of C₁₂H₁₃ClF₃NO₂ and a molecular weight of 295.68 g/mol .

Key Structural Features:

-

Pyrrolidine Core: Confers conformational rigidity, influencing binding affinity to biological targets.

-

Trifluoromethylphenyl Group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing nature of the CF₃ group .

-

Carboxylic Acid: Provides a site for salt formation or further derivatization, such as esterification or amide coupling .

Stereochemistry

The trans configuration (3S,4R or 3R,4S) is critical for biological activity. Stereochemical purity is achieved through asymmetric synthesis, as demonstrated in patents utilizing chiral catalysts like Rhodium(I) complexes . Enantiomeric excess (ee) exceeding 99.9% has been reported for related compounds via hydrogenation of α,β-unsaturated precursors .

Synthesis and Industrial Production

Asymmetric Hydrogenation (Patent US8344161B2)

A scalable method involves the hydrogenation of 1-benzyl-4-(4-trifluoromethylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid using [Ru(OAc)₂((S)-MeOBIPHEP)] as a catalyst. Conditions:

Cyclization and Functionalization

Alternative routes begin with L-proline derivatives. For example:

-

Boc Protection: tert-Butoxycarbonyl (Boc) groups shield the amine during subsequent reactions .

-

Suzuki-Miyaura Coupling: Introduces the trifluoromethylphenyl group via palladium-catalyzed cross-coupling .

-

Ester Hydrolysis: Converts methyl esters to carboxylic acids using NaOH .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥90%) and reduce reaction times. Automated systems ensure consistent stereochemical outcomes, critical for regulatory compliance .

Physicochemical Properties

The compound’s low pKa (3.61) indicates high solubility in aqueous buffers at physiological pH, advantageous for formulation . The trifluoromethyl group contributes to a logP of 2.05, balancing lipophilicity and solubility .

Applications in Drug Development

Intermediate in ACE Inhibitors

The compound serves as a precursor to lisinopril-like molecules. Patent US4912231A details its use in synthesizing trans-4-phenylproline derivatives, key components of antihypertensive agents .

Neurological Therapeutics

Derivatives with modified ester groups (e.g., methyl or ethyl esters) show promise as serotonin-norepinephrine reuptake inhibitors (SNRIs) . Clinical trials for analogs are ongoing (NCT04567810).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume